molecular formula C4H12Cl2N2 B175923 2(Z)-Butene-1,4-diamine,dihydrochloride CAS No. 114118-70-6

2(Z)-Butene-1,4-diamine,dihydrochloride

Cat. No.: B175923
CAS No.: 114118-70-6
M. Wt: 159.05 g/mol
InChI Key: NRGASKMRNHXWEC-UAIGNFCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(Z)-Butene-1,4-diamine,dihydrochloride is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a butene backbone, with the specific configuration of the double bond being in the Z (cis) form The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(Z)-Butene-1,4-diamine,dihydrochloride typically involves the reaction of 2(Z)-Butene-1,4-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction can be represented as follows:

2(Z)-Butene-1,4-diamine+2HClThis compound\text{2(Z)-Butene-1,4-diamine} + 2 \text{HCl} \rightarrow \text{this compound} 2(Z)-Butene-1,4-diamine+2HCl→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified to isolate the desired product. Techniques such as crystallization, filtration, and drying are commonly employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2(Z)-Butene-1,4-diamine,dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of saturated amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2(Z)-Butene-1,4-diamine,dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(Z)-Butene-1,4-diamine,dihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediamine,dihydrochloride: Similar structure but lacks the double bond.

    2(E)-Butene-1,4-diamine,dihydrochloride: Similar structure but with the E (trans) configuration of the double bond.

    1,3-Butanediamine,dihydrochloride: Different position of the amino groups.

Uniqueness

2(Z)-Butene-1,4-diamine,dihydrochloride is unique due to its specific Z (cis) configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its E (trans) isomer and other similar compounds.

Properties

IUPAC Name

(Z)-but-2-ene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H/b2-1-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGASKMRNHXWEC-UAIGNFCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C\CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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